molecular formula C11H7F7O2S B14408360 Methyl 4-[(heptafluoropropyl)sulfanyl]benzoate CAS No. 85260-50-0

Methyl 4-[(heptafluoropropyl)sulfanyl]benzoate

Katalognummer: B14408360
CAS-Nummer: 85260-50-0
Molekulargewicht: 336.23 g/mol
InChI-Schlüssel: PVARVJDSIMXQDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[(heptafluoropropyl)sulfanyl]benzoate is an organic compound with the molecular formula C10H4F7O2S It is a derivative of benzoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl group, and the hydrogen atom on the benzene ring is replaced by a heptafluoropropylsulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(heptafluoropropyl)sulfanyl]benzoate typically involves the reaction of methyl 4-bromobenzoate with heptafluoropropylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

Methyl 4-bromobenzoate+HeptafluoropropylthiolK2CO3,DMF,heatMethyl 4-[(heptafluoropropyl)sulfanyl]benzoate\text{Methyl 4-bromobenzoate} + \text{Heptafluoropropylthiol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} Methyl 4-bromobenzoate+HeptafluoropropylthiolK2​CO3​,DMF,heat​Methyl 4-[(heptafluoropropyl)sulfanyl]benzoate

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-[(heptafluoropropyl)sulfanyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[(heptafluoropropyl)sulfanyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of methyl 4-[(heptafluoropropyl)sulfanyl]benzoate depends on the specific application and the target molecule. In general, the compound can interact with biological molecules through its functional groups, leading to modifications in their structure and function. The heptafluoropropylsulfanyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-[(heptafluoropropyl)sulfanyl]benzoate can be compared with other similar compounds such as:

Eigenschaften

CAS-Nummer

85260-50-0

Molekularformel

C11H7F7O2S

Molekulargewicht

336.23 g/mol

IUPAC-Name

methyl 4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)benzoate

InChI

InChI=1S/C11H7F7O2S/c1-20-8(19)6-2-4-7(5-3-6)21-11(17,18)9(12,13)10(14,15)16/h2-5H,1H3

InChI-Schlüssel

PVARVJDSIMXQDV-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)SC(C(C(F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.